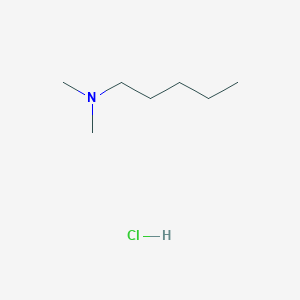

N,N-Dimethylpentan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

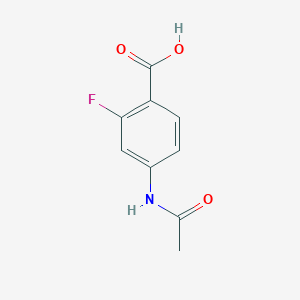

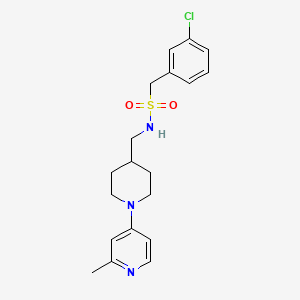

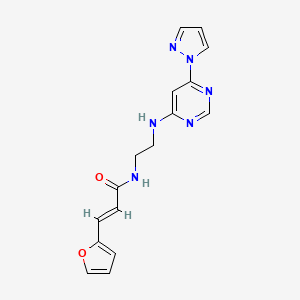

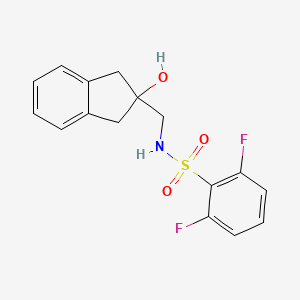

Molecular Structure Analysis

The molecular formula of “N,N-Dimethylpentan-1-amine;hydrochloride” is C7H17N . The average mass is 115.217 Da and the monoisotopic mass is 115.136101 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 151.68 . It is a powder at room temperature .Scientific Research Applications

Catalytic Applications

- Catalysis in Biomass-Based Alcohols : N,N-Dimethylpentan-1-amine hydrochloride plays a role in the catalytic amination of biomass-based alcohols. This process is crucial for producing amines, which are intermediates in manufacturing agrochemicals, pharmaceuticals, detergents, and other products (Pera‐Titus & Shi, 2014).

Bioconjugation

- Mechanism in Amide Formation : It's involved in the mechanism of amide formation in aqueous media, particularly in bioconjugation processes using carbodiimide (Nakajima & Ikada, 1995).

Synthetic Chemistry

Synthesis of Cyclopropylamine and Cyclobutylamine : It aids in the productive synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, which are significant in synthetic chemistry (Kozhushkov et al., 2010).

Protection of Primary Amines : The compound is used in the microwave-assisted protection of primary amines and in developing orthogonal deprotection conditions (Walia et al., 2013).

Environmental Science

- In Wastewater Treatment : N,N-Dimethylpentan-1-amine hydrochloride is significant in the characterization and understanding of N-nitrosodimethylamine (NDMA) precursors in municipal wastewater treatment plants (Mitch & Sedlak, 2004).

Additional Applications

Ligation in Water : It plays a role in the ligation of amines to hyaluronan in water, particularly in comparing different activation chemistries for amide formation (D’Este et al., 2014).

In Photocatalysis : The compound is used in light-promoted N,N-dimethylation of amine and nitro compounds with methanol, catalyzed by Pd/TiO2 at room temperature, demonstrating its importance in photocatalytic processes (Zhang et al., 2015).

Chiral Palladacycle Development : It assists in the development of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions (Yap et al., 2014).

SO2 Removal : The compound is used in the selective removal of SO2 over tertiary amine-containing materials, demonstrating its environmental applications (Tailor et al., 2014).

Late-Stage Chlorination : It is involved in DMSO-catalyzed late-stage chlorination of (hetero)arenes, a method significant in drug discovery and development (Song et al., 2019).

Mechanism of Action

The mechanism of action of “N,N-Dimethylpentan-1-amine;hydrochloride” is not well-studied due to its novelty.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N,N-dimethylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRJAYMCMJHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)

![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)